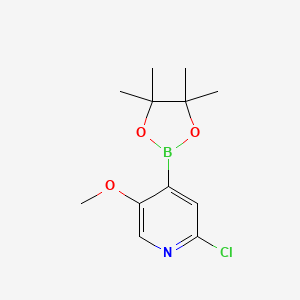

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

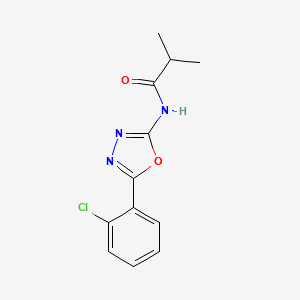

“2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Synthesis Analysis

Pinacol boronic esters, including “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester”, are synthesized using various protocols. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is one of the methods used . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .

Molecular Structure Analysis

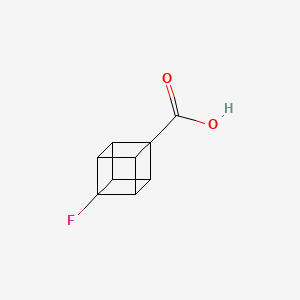

The molecular formula of “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is C12H17BClNO3 . The exact mass is 187.02100 g/mol . The structure of this compound includes a boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. One of the reactions is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The density of “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is 1.403 g/cm3 . The boiling point is 399.649ºC at 760 mmHg . The flash point is 195.501ºC . The topological polar surface area is 40.6 Ų .

Wissenschaftliche Forschungsanwendungen

Analytical Challenges and Solutions

Pinacolboronate esters, including derivatives like 2-aminopyrimidine-5-pinacolboronate ester, pose unique analytical challenges due to their facile hydrolysis to boronic acids, complicating analysis via GC and HPLC. Innovative approaches, such as using non-aqueous aprotic diluents and highly basic mobile phases, have been developed to stabilize and analyze these compounds effectively (Zhong et al., 2012).

Synthesis and Coupling Reactions

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester serves as a versatile building block in organic synthesis, enabling the rapid and efficient construction of complex molecules. Its utility in microwave-assisted one-pot cyclization/Suzuki coupling reactions has been highlighted, demonstrating its role in the synthesis of diverse compound libraries (Dimauro & Kennedy, 2007).

Stereoselective Synthesis

Efforts in stereoselective synthesis have shown that vinylboronate pinacol esters can be selectively transformed into Z- or E-iodides, showcasing the potential of boronate esters in precise molecular engineering (Stewart & Whiting, 1995).

Enantioselective Intramolecular Additions

Aryl pinacolboronic esters are effective in enantioselective intramolecular hydroarylation reactions involving unactivated ketones, providing a pathway to synthesize compounds with intricate chiral centers (Gallego & Sarpong, 2012).

Functional Polymers and Material Science

Boronic esters are foundational in developing functional polymers, with methodologies focusing on the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters. These advances open new avenues for creating boronic acid-containing polymers (D'Hooge et al., 2008).

Photoinduced Borylation

Innovative metal- and additive-free photoinduced borylation methods have been developed for haloarenes, producing boronic acids and esters without requiring metal catalysts. This approach simplifies the synthesis process and minimizes metal contamination, crucial for applications in drug discovery and catalysis (Mfuh et al., 2017).

Zukünftige Richtungen

The use of boronic acid-based linkages, namely boronic acid esters and boroxines, in the synthesis of covalent adaptable networks is a promising area of research . The quick exchange kinetics and the possibility of easy application in various polymer systems make these compounds highly valuable . Future research will likely focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, making the compound a valuable tool in organic synthesis .

Action Environment

The action of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is influenced by several environmental factors. The SM cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Eigenschaften

IUPAC Name |

2-chloro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOBECAAHNACLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)

![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)